molecular formula C11H11BrFNO2 B1374162 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340336-21-1

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1374162
CAS No.: 1340336-21-1
M. Wt: 288.11 g/mol
InChI Key: KYWKCOPDMUQRPA-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl bromide and azetidine-3-carboxylic acid.

    Synthetic Route: The key steps include nucleophilic substitution reactions where the azetidine ring is introduced to the benzyl bromide derivative. This is followed by purification and characterization of the final product.

    Reaction Conditions: Typical reaction conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or aromatic rings.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted azetidines and phenyl derivatives.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: The exact pathways involved depend on the specific application, but can include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation.

Comparison with Similar Compounds

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-[(3-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid and 1-[(3-Bromo-4-methylphenyl)methyl]azetidine-3-carboxylic acid share structural similarities.

    Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring makes this compound unique, potentially leading to distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-9-3-7(1-2-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWKCOPDMUQRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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